Etomidate Impurity C HCl
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Overview
Description
Etomidate Impurity C Hydrochloride: is a chemical compound that is often encountered as a byproduct during the synthesis of etomidate, a widely used intravenous anesthetic. Etomidate itself is an imidazole-based compound known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression. impurities like Etomidate Impurity C Hydrochloride can arise during its production and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .
Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .
Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .
Scientific Research Applications
Etomidate Impurity C Hydrochloride has several scientific research applications, particularly in the fields of drug development and analytical chemistry. Researchers study this impurity to understand its formation pathways, potential impact on drug stability, and interactions with the active pharmaceutical ingredient. This knowledge is crucial for developing strategies to minimize impurity formation and ensure the safety and efficacy of the final drug product .
In addition to its role in drug development, Etomidate Impurity C Hydrochloride is used as a reference standard in analytical chemistry. It helps researchers develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Comparison with Similar Compounds
Methoxyethyl Etomidate Hydrochloride (ET-26): This analog has been designed to minimize adrenocortical suppression while maintaining the anesthetic properties of etomidate.
Etomidate Impurity C Hydrochloride is unique in that it is primarily considered an impurity rather than an active drug or analog. Its presence in pharmaceutical formulations must be carefully controlled to ensure the safety and efficacy of the final product .
Biological Activity
Etomidate Impurity C HCl is a significant compound in pharmacological research, particularly due to its interactions with various biological pathways. Understanding its biological activity is essential for evaluating its potential effects and implications in clinical settings. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to this compound.
This compound primarily interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can significantly alter metabolic pathways, leading to variations in drug efficacy and toxicity. The compound's ability to bind with specific proteins also affects their function and stability, which may have downstream effects on cellular processes.
Property | Description |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₂·HCl |
Molecular Weight | 258.32 g/mol |
Interaction | Modulates cytochrome P450 enzyme activity |
Stability | Stable under controlled conditions; degradation products vary in activity |
Cellular Effects
In vitro studies indicate that this compound influences various cell types, particularly hepatocytes. It modulates cell signaling pathways by affecting enzyme activity involved in drug metabolism, leading to changes in gene expression and protein synthesis necessary for cellular metabolism.
Key Findings:
- Mitochondrial Function : Alters ATP production and energy balance within cells.
- Gene Expression : Influences the transcription of genes related to drug metabolism and detoxification.
The molecular mechanism by which this compound exerts its effects involves binding interactions with biomolecules, particularly enzymes and nuclear receptors. This binding can either inhibit or activate enzymatic activities, leading to altered metabolic pathways.
Mechanistic Insights:
- Cytochrome P450 Interaction : Inhibition of specific isoforms can lead to reduced cortisol synthesis, impacting adrenal function.
- Nuclear Receptor Modulation : Alters the transcriptional activity of genes involved in metabolic regulation.
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary significantly with dosage. Low doses may have minimal impact, while higher doses can lead to significant alterations in enzyme activity and gene expression. Toxic effects, including hepatotoxicity, have been observed at elevated dosages.
Table 2: Dosage Effects on Biological Activity
Dosage (mg/kg) | Effect on Enzyme Activity | Observed Toxicity |
---|---|---|
Low (0.1) | Minimal | None |
Moderate (1.0) | Significant increase | Mild hepatotoxicity |
High (5.0) | Inhibition of CYP450 | Severe hepatotoxicity |
Case Studies
A notable case study investigated the impact of Etomidate on critically ill patients undergoing intubation. The study highlighted that patients receiving Etomidate had a higher incidence of critical illness-related corticosteroid insufficiency compared to those who did not receive the drug:
- Study Design : Observational study involving septic shock patients.
- Key Results :
Properties
CAS No. |
7127-05-1 |
---|---|
Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H |
InChI Key |
GLHYKXLBGHQXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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